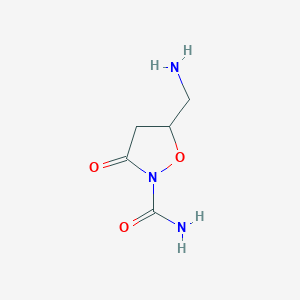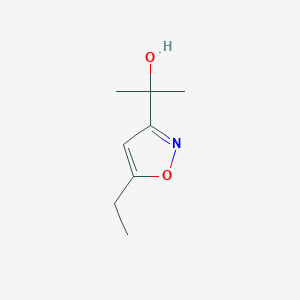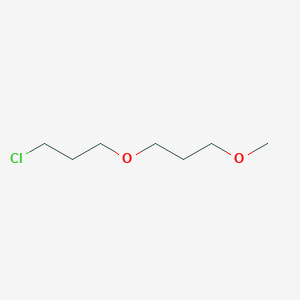
1-Chloro-3-(3-methoxypropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction typically occurs in an inert solvent, such as toluene, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Nucleophilic substitution: Products include 3-(3-methoxypropoxy)propanol, 3-(3-methoxypropoxy)propylamine, and 3-(3-methoxypropoxy)propylthiol.
Oxidation: Products include 3-(3-methoxypropoxy)propionaldehyde and 3-(3-methoxypropoxy)propionic acid.
Reduction: Products include 3-(3-methoxypropoxy)propanol and propane.
Aplicaciones Científicas De Investigación
1-Chloro-3-(3-methoxypropoxy)propane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(3-methoxypropoxy)propane involves its interaction with nucleophiles, leading to the formation of various substitution products. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of chloride ions.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
3-Chloropropyl methyl ether: Similar in structure but has a methyl group instead of a propoxy group.
1-Chloro-2-(2-methoxyethoxy)ethane: Similar in structure but has an ethoxy group instead of a propoxy group
Uniqueness
1-Chloro-3-(3-methoxypropoxy)propane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15ClO2 |
|---|---|
Peso molecular |
166.64 g/mol |
Nombre IUPAC |
1-(3-chloropropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
Clave InChI |
ABKQBIVAKCQNKG-UHFFFAOYSA-N |
SMILES canónico |
COCCCOCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
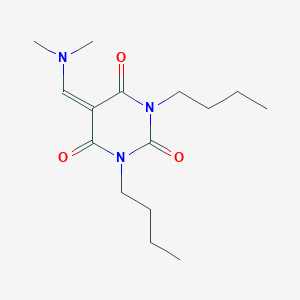
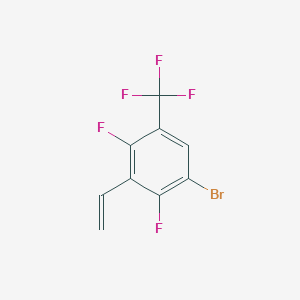
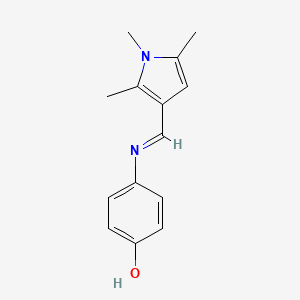


![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
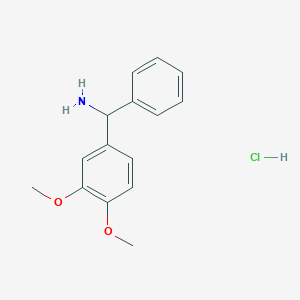
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
